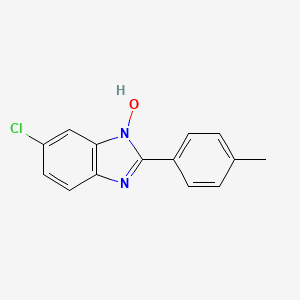![molecular formula C8H14Br2N2OS B2947389 4-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]morpholine hydrobromide CAS No. 92504-83-1](/img/structure/B2947389.png)
4-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]morpholine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]morpholine hydrobromide” has a CAS Number of 92504-83-1 . It has a molecular weight of 346.09 and its IUPAC name is 4-[5-(bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]morpholine hydrobromide . The InChI code for this compound is 1S/C8H13BrN2OS.BrH/c9-5-7-6-10-8 (13-7)11-1-3-12-4-2-11;/h7H,1-6H2;1H .
Molecular Structure Analysis
The molecular structure of this compound involves a morpholine ring attached to a 1,3-thiazol-2-yl group via a bromomethyl bridge . The presence of both nitrogen and sulfur in the heterocyclic rings may contribute to the compound’s reactivity and potential biological activity.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.Applications De Recherche Scientifique
Synthesis and Chemical Reactions
4-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]morpholine hydrobromide is involved in a variety of chemical syntheses and reactions, demonstrating its versatility in organic chemistry. For example, it has been used in the synthesis of N-substituted 2-acelmethylidene-1,3-thiazolidin-4-ones through reactions with ethyl bromoacetate and ethyl 2-bromopropionate. This process showcases its utility in creating cyclic derivatives with potential for further chemical modification and exploration in various fields of chemistry (Jagodziński, Wesołowska, & Sośnicki, 2000). Additionally, its derivatives have been synthesized for applications in inhibiting chalcopyrite aqueous oxidation, indicating its role in corrosion inhibition and potentially in the mining and metals industry (Chirita, Duinea, Sarbu, Birsa, Baibarac, Sava, & Matei, 2020).
Antimicrobial Activities
Compounds derived from 4-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]morpholine hydrobromide have shown promising antimicrobial activities. The synthesis of linezolid-like molecules and evaluation of their antimicrobial activities highlights the potential of these derivatives as antibacterial agents. The study revealed that these compounds exhibit good antitubercular activities, suggesting their potential use in developing treatments for bacterial infections, particularly tuberculosis (Başoğlu, Yolal, Demirba, & Bektaş, 2012).
Inhibition of Phosphoinositide 3-Kinase
Further research into the applications of 4-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]morpholine hydrobromide derivatives has identified them as potent and selective inhibitors of phosphoinositide 3-kinase (PI3K). This discovery opens up avenues for the development of new therapeutic agents targeting PI3K, which plays a critical role in various cellular processes, including growth, proliferation, and survival. Such inhibitors have potential applications in the treatment of cancer and other diseases where PI3K signaling is dysregulated (Alexander, Balasundaram, Batchelor, et al., 2008).
Antioxidant Activities
Compounds containing 4-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]morpholine hydrobromide have also been explored for their antioxidant properties. For instance, bromophenols derived from red algae, containing similar structural motifs, have demonstrated potent antioxidant activity in both biochemical and cellular assays. These findings suggest the potential of such compounds in developing antioxidant therapies, which could mitigate oxidative stress-related diseases (Olsen, Hansen, Isaksson, & Andersen, 2013).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with this compound include H302, H315, H319, and H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
4-[5-(bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]morpholine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN2OS.BrH/c9-5-7-6-10-8(13-7)11-1-3-12-4-2-11;/h7H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHSNFKJBLDSOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NCC(S2)CBr.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Br2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]morpholine hydrobromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Furan-2-ylmethyl)sulfanyl]prop-2-enoic acid](/img/structure/B2947306.png)
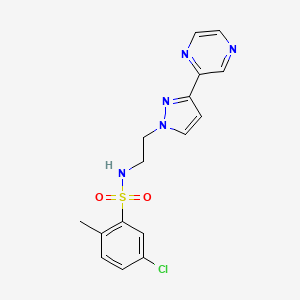
![1-methyl-2-((naphthalen-2-yloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2947310.png)
![ethyl (3Z)-3-[2-(1,3-benzothiazol-2-yl)hydrazin-1-ylidene]-4,4,4-trifluorobutanoate](/img/structure/B2947312.png)
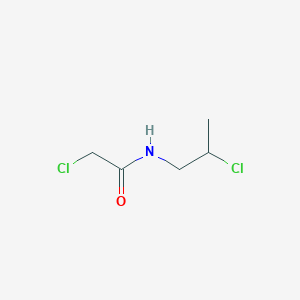
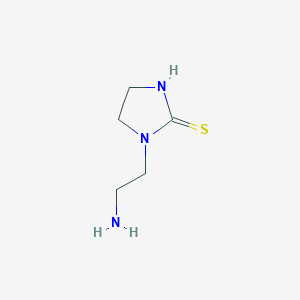
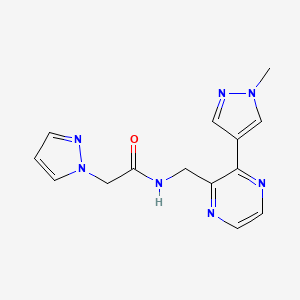
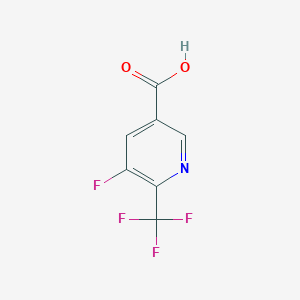
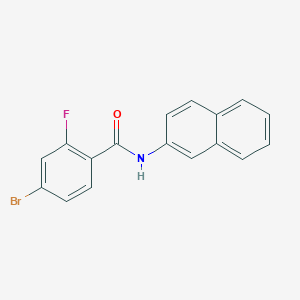
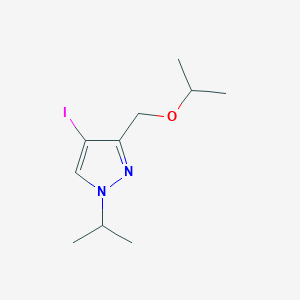
![3'H-spiro[cyclobutane-1,1'-isobenzofuran]-5'-ol](/img/structure/B2947322.png)
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2947325.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide](/img/structure/B2947327.png)
